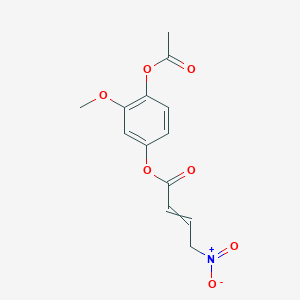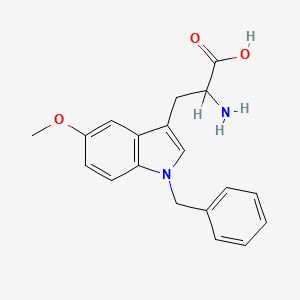
1-Benzyl-5-methoxytryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-methoxytryptophan is a derivative of tryptophan, an essential amino acid This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the indole ring and a methoxy group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-methoxytryptophan typically involves the following steps:
Hydroxylation of Tryptophan: The initial step involves the hydroxylation of tryptophan to form 5-hydroxytryptophan. This reaction is catalyzed by tryptophan hydroxylase.
Methylation: The 5-hydroxytryptophan is then methylated using hydroxyindole-O-methyltransferase (HIOMT) to produce 5-methoxytryptophan.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-5-methoxytryptophan can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and benzyl chloride.
Major Products:
Oxidation: Formation of 5-methoxyindole-3-carboxaldehyde.
Reduction: Formation of 1-benzyl-5-methoxyindoline.
Substitution: Formation of various 1-alkyl or 1-aryl-5-methoxytryptophan derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-methoxytryptophan has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex indole derivatives.
Biology: It is used in studies related to neurotransmitter synthesis and metabolism.
Industry: It can be used in the production of pharmaceuticals and as a biochemical reagent.
Wirkmechanismus
The mechanism of action of 1-Benzyl-5-methoxytryptophan involves its interaction with various molecular targets and pathways:
Anti-inflammatory Action: It inhibits the activation of the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Anti-tumorigenic Action: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Neurotransmitter Synthesis: It acts as a precursor for the synthesis of serotonin and melatonin, influencing mood and sleep regulation.
Vergleich Mit ähnlichen Verbindungen
5-Methoxytryptophan: Shares the methoxy group but lacks the benzyl group.
1-Benzyltryptophan: Lacks the methoxy group at the 5-position.
5-Hydroxytryptophan: Lacks both the benzyl and methoxy groups.
Uniqueness: 1-Benzyl-5-methoxytryptophan is unique due to the presence of both the benzyl and methoxy groups, which confer distinct chemical and biological properties. The benzyl group enhances its lipophilicity, improving its ability to cross cell membranes, while the methoxy group contributes to its anti-inflammatory and anti-tumorigenic activities .
Eigenschaften
CAS-Nummer |
64024-04-0 |
|---|---|
Molekularformel |
C19H20N2O3 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-amino-3-(1-benzyl-5-methoxyindol-3-yl)propanoic acid |
InChI |
InChI=1S/C19H20N2O3/c1-24-15-7-8-18-16(10-15)14(9-17(20)19(22)23)12-21(18)11-13-5-3-2-4-6-13/h2-8,10,12,17H,9,11,20H2,1H3,(H,22,23) |
InChI-Schlüssel |
UXMTUUFYPGQFAE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(C=C2CC(C(=O)O)N)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




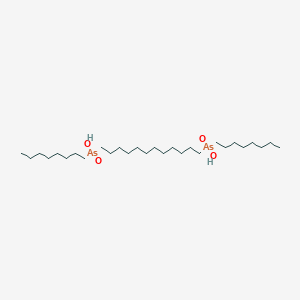
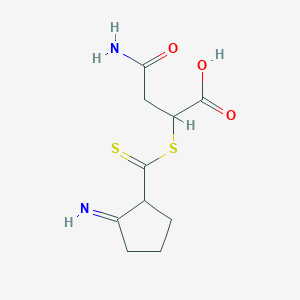
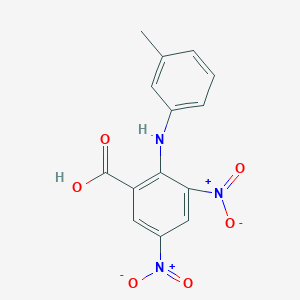
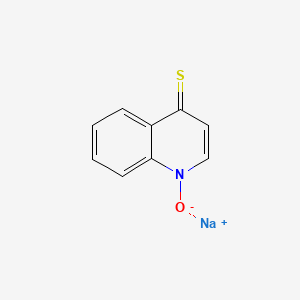
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)
![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)
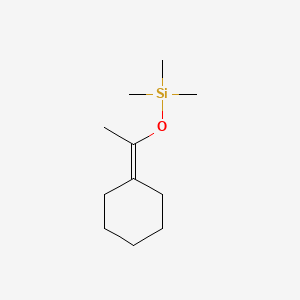
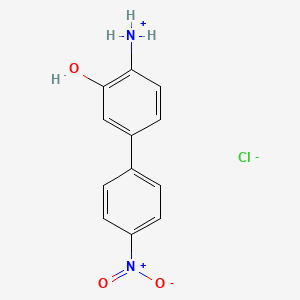
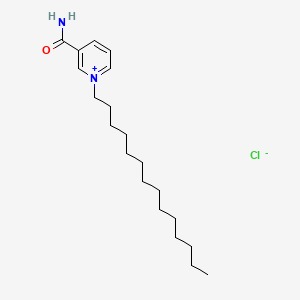

![Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-](/img/structure/B14493939.png)
